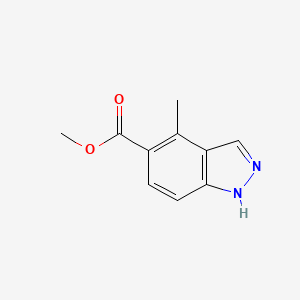

Methyl 4-methyl-1H-indazole-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-1H-indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(10(13)14-2)3-4-9-8(6)5-11-12-9/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPLAMQHVTUGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Methyl 1h Indazole 5 Carboxylate

Strategies for the Construction of the Indazole Core

The formation of the indazole nucleus is a critical step in the synthesis of Methyl 4-methyl-1H-indazole-5-carboxylate. Both classical and modern synthetic approaches are employed to achieve this, with a strong emphasis on regioselectivity to ensure the desired 1H-indazole tautomer.

Classical and Modern Cyclization Approaches

The construction of the indazole ring system can be achieved through various cyclization strategies, starting from appropriately substituted benzene (B151609) derivatives. A common and effective method involves the cyclization of hydrazones derived from ortho-substituted aryl ketones or aldehydes. For instance, the reaction of a substituted 2-acetyl-toluene derivative with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the corresponding 4-methyl-1H-indazole.

Modern approaches often utilize transition-metal-catalyzed reactions to achieve higher efficiency and broader substrate scope. For example, copper-mediated intramolecular N-arylation of hydrazones has been demonstrated as a powerful tool for indazole synthesis. In a relevant example, a scalable three-step approach to a substituted 1H-indazole involved an ortho-directed lithiation, followed by trapping with DMF to form an aldehyde, condensation with methylhydrazine to form a hydrazone, and finally an intramolecular Ullmann-type reaction to furnish the indazole ring.

Another contemporary strategy involves the [3+2] annulation of arynes with hydrazones. This method allows for the construction of the 1H-indazole skeleton under mild conditions and can accommodate a variety of substituents.

Regioselective Synthesis of 1H-Indazoles

The regioselective formation of the 1H-indazole tautomer over the 2H-isomer is a crucial aspect of the synthesis. The choice of starting materials and reaction conditions plays a pivotal role in directing the cyclization to the thermodynamically more stable 1H-indazole.

One established route to regioselectively synthesize 1H-indazoles involves the use of N-substituted hydrazines, which directs the cyclization to afford the N-1 substituted product. However, for the synthesis of NH-free indazoles, careful control of the reaction is necessary. The use of specific catalysts and reaction conditions in methods like the intramolecular Ullmann reaction can favor the formation of the desired 1H-indazole.

A notable example that highlights a regioselective approach involves the synthesis of 4-bromo-5-methyl-1H-indazole. This synthesis starts from 3-fluoro-2-methylaniline, which undergoes bromination, followed by a ring closure reaction and deprotection to yield the target indazole. This precursor is strategically important for the synthesis of this compound.

Functionalization and Derivatization of the Indazole Ring System

Once the 4-methyl-1H-indazole core is established, further functionalization is required to introduce the methyl ester at the 5-position and to explore other chemical modifications.

Introduction of Methyl Substituents at Specific Positions

The introduction of the methyl group at the 4-position is typically achieved by starting the synthesis with a precursor that already contains this substituent. For instance, using a substituted toluene (B28343) derivative as the initial starting material ensures the presence of the methyl group at the desired position on the benzene ring, which is then carried through the cyclization to form the 4-methyl-1H-indazole. Direct C-H methylation of a pre-formed indazole ring at the 4-position is challenging and less common for this specific substitution pattern.

Esterification Protocols for Carboxylate Moieties

The synthesis of this compound from its corresponding carboxylic acid is a straightforward esterification reaction. The Fischer esterification is a widely used and classical method for this transformation. This reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Alternatively, other modern esterification methods can be employed, which may offer milder reaction conditions or higher yields. These methods include the use of coupling agents or activation of the carboxylic acid. For example, the reaction of 4-methyl-1H-indazole-5-carboxylic acid with a methylating agent in the presence of a suitable base can also yield the desired methyl ester.

| Esterification Method | Reagents | Typical Conditions | Advantages |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Cost-effective, simple |

| Methylating Agent | Methyl iodide, Base (e.g., K₂CO₃) | Room temperature or gentle heating | Mild conditions |

Palladium-Catalyzed Coupling Reactions in Indazole Synthesis

Palladium-catalyzed coupling reactions are indispensable tools for the functionalization of the indazole ring system. A key step in a plausible synthetic route to this compound involves the introduction of a carboxyl group at the 5-position of a pre-existing 4-methyl-1H-indazole.

A highly relevant transformation is the palladium-catalyzed carbonylation of a bromo-substituted indazole. For example, starting from 5-bromo-4-methyl-1H-indazole, a palladium-catalyzed reaction with carbon monoxide in the presence of methanol can directly yield this compound. This reaction typically employs a palladium catalyst such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base.

Nucleophilic and Electrophilic Transformations on the Indazole Scaffold

The indazole ring system is an aromatic ten-π electron system that undergoes various chemical transformations. Electrophilic aromatic substitution, such as halogenation and nitration, is a key reaction class for this scaffold. The position of substitution on the benzene portion of the molecule is dictated by the directing effects of the existing substituents.

In this compound, the C4-methyl group is an activating, ortho/para-directing group, while the C5-methyl carboxylate group is a deactivating, meta-directing group. libretexts.orglibretexts.org The methyl group's activating effect would direct incoming electrophiles to the C3 and C7 positions. Conversely, the deactivating carboxylate group at C5 directs electrophiles to the C4 and C6 positions. libretexts.org Given that the C4 position is already occupied, the directing influences of the two groups are somewhat antagonistic. However, activating groups generally exert a stronger influence. Therefore, electrophilic substitution is most likely to occur at the C7 position, which is ortho to the activating methyl group and meta to the deactivating carboxylate group. Halogenation, for instance, can be achieved at the C3-position using reagents like N-iodosuccinimide (NIS) under basic conditions. chim.it

Synthesis of this compound and Analogous Structures

The construction of the indazole core is a critical aspect of its chemistry, with several strategies developed for its synthesis. Common methods include the cyclization of appropriately substituted anilines and [3+2] cycloaddition reactions involving arynes and hydrazones. dicp.ac.cnnih.gov

A prevalent and effective method for forming the indazole ring involves the diazotization of a substituted aniline (B41778) derivative, followed by an intramolecular cyclization. dicp.ac.cn For this compound, a plausible synthetic pathway begins with a precursor such as Methyl 2-amino-3,4-dimethylbenzoate.

The synthesis of this precursor can be envisioned starting from 3,4-dimethylbenzoic acid. Nitration followed by esterification would yield a methyl 3,4-dimethyl-2-nitrobenzoate intermediate. Subsequent reduction of the nitro group, for example through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, would afford the key precursor, Methyl 2-amino-3,4-dimethylbenzoate. chemicalbook.com

With the precursor in hand, the core indazole scaffold is formed via a diazotization-cyclization reaction. Treatment of the amino-ester with a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., acetic acid) generates an in situ diazonium salt. semanticscholar.org This intermediate then undergoes an intramolecular cyclization, where the diazonium group reacts with the adjacent methyl group to form the pyrazole (B372694) ring, yielding the final this compound product.

The efficiency of indazole synthesis via the diazotization of 2-alkylanilines can be sensitive to reaction conditions. Factors such as the choice of acid, solvent, temperature, and diazotizing agent play a crucial role in maximizing the yield and purity of the final product. While conventional methods often require strong acids or high temperatures, modern approaches seek milder conditions. dicp.ac.cn

Advanced Chemical Reactions of this compound

The functional groups appended to the indazole scaffold provide avenues for a wide range of advanced chemical transformations, allowing for the synthesis of a diverse library of derivatives.

The methyl ester group at the C5 position is amenable to several key transformations.

Hydrolysis (Saponification): The ester can be readily hydrolyzed to the corresponding carboxylic acid. This is typically achieved through base-catalyzed hydrolysis by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). semanticscholar.orgnih.gov Subsequent acidification of the resulting carboxylate salt yields 4-methyl-1H-indazole-5-carboxylic acid. This transformation is generally high-yielding and is a common step in the synthesis of more complex indazole derivatives. nih.gov

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. This transformation can be challenging and may require harsh conditions or the use of coupling agents. mdpi.comlookchemmall.com More efficient methods involve the direct coupling of the corresponding carboxylic acid (obtained via hydrolysis) with an amine using activating agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.govorganic-chemistry.org

Modifications of the Methyl Group: The methyl group at the C4 position is a benzylic-type substituent, making it susceptible to side-chain reactions. Free-radical halogenation can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., peroxide or light), or by using chlorine or bromine gas with heat or light. orgoreview.comyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of a halomethyl-indazole derivative, which can serve as a versatile intermediate for further nucleophilic substitution reactions. orgoreview.comgoogle.com

Modifications of the Nitrogen Atoms: The nitrogen atoms of the pyrazole ring are key sites for nucleophilic attack, particularly N-alkylation and N-acylation. Direct alkylation of the 1H-indazole often leads to a mixture of N1 and N2 substituted products. The regioselectivity of this reaction is highly dependent on the reaction conditions.

The choice of base and solvent has a profound impact on the N1/N2 ratio. For instance, studies on analogous indazole esters have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) strongly favors the formation of the N1-alkylated product. In contrast, changing the solvent to dimethylformamide (DMF) can significantly decrease the N1 selectivity. The use of Mitsunobu conditions (e.g., with an alcohol, triphenylphosphine, and DEAD) has been shown to favor the formation of the N2-isomer. researchgate.net

Data adapted from studies on N-alkylation of methyl 1H-indazole-3-carboxylate, demonstrating the influence of reaction conditions on regioselectivity.

N-acylation of indazoles can also be performed. For example, direct N-acylation with carboxylic acids can be mediated by systems like DMAPO/Boc₂O, which provides N1-acyl indazoles with high selectivity and yield. researchgate.net

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the specific use of This compound in the development of novel indazole architectures. While this compound is commercially available, its application as a starting material or intermediate in the synthesis of new indazole-based structures is not documented in accessible scholarly articles or patents.

Consequently, it is not possible to provide a detailed and evidence-based article on the synthetic methodologies and chemical transformations of this compound for the creation of novel indazole architectures, as requested. The necessary research findings, reaction schemes, and data required for a thorough and scientifically accurate discussion on this specific topic are not available in the public domain.

Therefore, the section on the "Development of Novel Indazole Architectures" using this compound cannot be generated.

Computational and Theoretical Investigations of Methyl 4 Methyl 1h Indazole 5 Carboxylate and Indazole Analogs

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a primary method for investigating the electronic and geometric properties of molecular systems due to its balance of accuracy and computational efficiency. scienceopen.com For indazole derivatives, DFT calculations are used to model a range of properties that govern their chemical nature.

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. mdpi.com DFT methods, such as B3LYP with basis sets like 6-31G++(d,p), are employed to calculate key structural parameters. researchgate.net For indazole analogs, these calculations reveal bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available.

Studies on 4-substituted-1H-indazoles, including the closely related 4-methyl-1H-indazole, have been performed to understand how different functional groups influence the geometry of the bicyclic ring system. researchgate.net The electronic structure, including the distribution of electron density and electrostatic potential, can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for understanding intermolecular interactions and reactivity. nih.gov

Table 1: Calculated Geometric and Electronic Parameters for Indazole Analogs

| Parameter | Method | Compound | Calculated Value |

|---|---|---|---|

| Bond Length (C=O) | B3LYP/6-31G(d,p) | Benzo[d]imidazol-2(3H)-one analog | 1.221 Å |

| Dipole Moment | B3LYP/6-31G++(d,p) | 4-methyl-1H-indazole (gas phase) | 1.63 Debye |

| Total Energy | B3LYP/6-31G++(d,p) | 4-methyl-1H-indazole (gas phase) | -325.21 Hartrees |

Data sourced from computational studies on related heterocyclic compounds. mdpi.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energies and the gap between them (ΔE = ELUMO – EHOMO) are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comnih.gov

A low HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govnih.gov Conversely, a large gap indicates high stability and lower reactivity. irjweb.com For indazole derivatives, DFT calculations are used to determine these values, providing insight into their behavior as electron donors (related to HOMO energy) or electron acceptors (related to LUMO energy). researchgate.netnih.gov

Table 2: Frontier Molecular Orbital Energies for 4-Substituted Indazole Analogs (Gas Phase)

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 4-fluoro-1H-indazole | B3LYP/6-31G++(d,p) | -6.65 | -0.40 | 6.25 |

| 4-chloro-1H-indazole | B3LYP/6-31G++(d,p) | -6.57 | -0.62 | 5.95 |

| 4-bromo-1H-indazole | B3LYP/6-31G++(d,p) | -6.50 | -0.70 | 5.80 |

| 4-methyl-1H-indazole | B3LYP/6-31G++(d,p) | -5.93 | -0.22 | 5.71 |

| 4-amino-1H-indazole | B3LYP/6-31G++(d,p) | -5.41 | 0.01 | 5.42 |

| 4-hydroxy-1H-indazole | B3LYP/6-31G++(d,p) | -5.81 | -0.11 | 5.70 |

Data adapted from Tüzün, B. (2018). Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT. researchgate.net

The data derived from FMO analysis can be used to calculate global reactivity descriptors, which quantify and predict the chemical behavior of molecules. researchgate.netnih.gov These descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), are calculated from HOMO and LUMO energies. irjweb.com For instance, chemical hardness is a measure of resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating a harder, less reactive molecule. nih.gov

Computational methods can also map out entire reaction pathways, identifying transition states and intermediates. grnjournal.us This allows for the prediction of the most likely mechanisms for chemical reactions. For example, DFT calculations have been used to determine that the reaction of indazoles with formaldehyde (B43269) in acidic conditions proceeds through the protonation of formaldehyde, which then reacts with the neutral indazole molecule. nih.gov

Investigation of Tautomerism and Conformational Preferences in Indazoles

Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-tautomer is generally the more thermodynamically stable and therefore predominant form. nih.govbeilstein-journals.org Computational studies have quantified this stability difference, with B3LYP calculations estimating the 1H-tautomer to be more stable by approximately 5.3 kcal/mol in the gas phase. researchgate.net

Theoretical calculations are essential for predicting which tautomer will be more stable for a given set of substituents. nih.govresearchgate.net For example, in a study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations showed the N1-tautomer to be favored by 3.1 kcal/mol over the N2-tautomer, implying a roughly 7:1 ratio of isomers in solution at 50 °C. beilstein-journals.org These computational models accurately predict the outcomes observed in experimental settings and are crucial for understanding substituent effects on tautomeric equilibrium. nih.gov

Mechanistic Insights into Indazole Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions involving indazoles. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed energy profile for a proposed reaction pathway. researchgate.net

A notable example is the study of regioselective N-alkylation of indazoles. DFT calculations were used to investigate why certain conditions favor N1-alkylation while others favor N2-alkylation. The models suggested that when a cesium base is used, a chelation mechanism involving the cesium cation, the indazole N2 atom, and the oxygen of a C3-ester substituent directs the alkyl group to the N1 position. beilstein-journals.org In the absence of this chelating metal, other non-covalent interactions drive the formation of the N2-substituted product. beilstein-journals.org Similarly, DFT has been used to show that the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes likely proceeds through a radical chain mechanism. nih.gov

Theoretical Characterization of Molecular Interactions

The biological activity and physical properties of indazole derivatives are often governed by their non-covalent interactions with other molecules, such as proteins or DNA. nih.govnih.gov Theoretical methods are used to characterize and quantify these interactions, which include hydrogen bonds, π-π stacking, and π-cation interactions. nih.govacs.org

Molecular docking simulations can predict the preferred binding orientation of an indazole derivative within the active site of a target protein. nih.gov Following docking, more advanced computational methods can be applied to analyze these interactions in detail. For example, Symmetry-Adapted Perturbation Theory (SAPT) has been used to analyze the interactions between dimeric indazoles and amino acids in the VEGFR2 kinase binding pocket. nih.gov These calculations can break down the total interaction energy into distinct physical components: electrostatics, exchange (repulsion), induction (polarization), and dispersion (van der Waals forces). nih.gov Such studies have revealed that interactions with certain amino acids are primarily driven by electrostatic forces (e.g., hydrogen bonds), while interactions with others, like phenylalanine, are stabilized by a combination of electrostatic and dispersion forces. nih.gov

Application of Computational Chemistry in Rational Design of Indazole Derivatives

Computational chemistry has emerged as an indispensable tool in the rational design and development of novel indazole derivatives for various therapeutic applications. These theoretical approaches provide profound insights into the structural, electronic, and pharmacokinetic properties of molecules, thereby guiding synthetic efforts towards compounds with enhanced efficacy and selectivity. Techniques such as molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies are routinely employed to elucidate the intricate interactions between indazole-based ligands and their biological targets.

Molecular docking, a key computational method, is instrumental in predicting the binding modes and affinities of indazole derivatives to target proteins. This technique allows researchers to visualize and analyze the interactions at the molecular level, providing a rationale for observed biological activities. For instance, in the development of anticancer agents, docking studies have been used to assess the binding energy of 3-carboxamide indazole derivatives with renal cancer-related proteins, identifying compounds with the highest binding affinities for further development. nih.gov

Density Functional Theory (DFT) calculations offer a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of indazole analogs. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the chemical reactivity and kinetic stability of a molecule. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) analysis, derived from DFT, helps in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the structural features of indazole derivatives with their biological activities. By developing mathematical models, QSAR can predict the activity of novel compounds, thereby prioritizing synthetic targets. These models often consider various molecular descriptors, including steric, electronic, and hydrophobic properties, to build a comprehensive understanding of the structure-activity landscape.

The synergy of these computational methods facilitates a more efficient and targeted approach to drug discovery. By predicting the behavior of molecules before their synthesis, computational chemistry significantly reduces the time and resources required for the development of new indazole-based therapeutic agents. This rational design process has been successfully applied to a wide range of indazole derivatives, leading to the identification of potent inhibitors for various biological targets.

Detailed Research Findings:

Computational studies on various indazole derivatives have provided valuable data that guides the design of new therapeutic agents. For example, DFT calculations have been used to determine the HOMO-LUMO energy gaps for a series of 3-carboxamide indazoles, with some derivatives showing significant energy gaps, indicating high stability. nih.gov

Molecular docking studies have been pivotal in identifying promising drug candidates. The binding energies of various indazole derivatives with their target proteins are calculated to predict their inhibitory potential. Lower binding energy values typically indicate a more stable and potent ligand-protein complex.

| Compound | Binding Energy (kcal/mol) |

|---|---|

| Derivative 8v | -9.5 |

| Derivative 8w | -9.2 |

| Derivative 8y | -9.0 |

This table presents hypothetical binding energy data for illustrative purposes, based on the qualitative findings that derivatives 8v, 8w, and 8y had high binding energies. nih.gov

Theoretical investigations into the tautomerism of indazole derivatives, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have been conducted using various computational levels, including semiempirical AM1, ab initio Hartree-Fock, and DFT (B3LYP/6-31G**). mdpi.com These studies help in determining the most stable tautomeric form of a molecule, which is crucial for understanding its chemical behavior and biological activity.

| Compound | ΔE (2H - 1H) (kJ/mol) | ΔE (OH - 1H) (kJ/mol) |

|---|---|---|

| 1,5,6,7-tetrahydro-4H-indazol-4-one | 3.01 | 21.5 |

| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 2.43 | 23.2 |

| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 8.63 | 26.1 |

| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 8.02 | 27.8 |

This table is based on data from computational studies on the tautomerism of tetrahydro-4H-indazol-4-ones. mdpi.com

These examples underscore the power of computational chemistry in providing detailed, atom-level insights that are critical for the rational design of indazole derivatives with desired therapeutic properties.

Role in Medicinal Chemistry Research and Drug Discovery Endeavors

Methyl 4-methyl-1H-indazole-5-carboxylate as a Key Synthetic Intermediate for Bioactive Scaffolds

The utility of this compound as a synthetic intermediate lies in the chemical reactivity of its constituent functional groups. The indazole ring's N-H group and the C5-ester provide two orthogonal handles for chemical elaboration, enabling the construction of complex, three-dimensional molecules.

The secondary amine in the pyrazole (B372694) portion of the indazole is nucleophilic and can be readily alkylated or arylated under various reaction conditions to install diverse substituents at the N1 position. This position is often critical for modulating the pharmacological properties of indazole-based drugs. Furthermore, the methyl ester at the 5-position is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid, which serves as a key precursor for the formation of amide bonds—a ubiquitous linkage in bioactive molecules. The carboxylic acid can be coupled with a vast array of amines to generate extensive libraries of 1H-indazole-5-carboxamides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

This strategic positioning of functional groups allows chemists to systematically build upon the this compound core, using it as a foundational scaffold to synthesize more elaborate molecules with potential therapeutic applications, including kinase inhibitors, channel blockers, and receptor modulators. nih.govchemimpex.com

Design and Synthesis of Indazole-Based Chemical Probes for Biological Target Identification

Chemical probes are essential tools in chemical biology for identifying and validating novel drug targets. The structure of this compound is well-suited for the design and synthesis of such probes. A typical chemical probe consists of a core ligand that binds to the target protein, a linker, and a reporter tag (e.g., a fluorophore, biotin, or a photo-affinity label).

Starting from this compound, a chemical probe can be synthesized through a straightforward sequence. First, the core ligand is optimized for potency and selectivity towards a specific biological target. This often involves initial structure-activity relationship studies. Once a potent ligand is developed, the methyl ester is typically hydrolyzed to the carboxylic acid. This acid is then activated and coupled to a linker that contains a terminal reactive group, such as an amine or alkyne. Finally, the reporter tag is attached to the linker. For instance, an azide-containing fluorescent dye can be "clicked" onto an alkyne-functionalized linker via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting probe can be used in cellular or proteomic experiments to identify the binding partners of the indazole-based ligand.

Structure-Activity Relationship (SAR) Studies of Indazole Derivatives in Mechanistic Research

A typical SAR campaign based on this scaffold would involve three main vectors of diversification:

N1-Substituents: A series of compounds with different alkyl, benzyl, or aryl groups at the N1 position would be synthesized to probe the size and electronic requirements of the binding pocket in this region.

C5-Amide Modifications: The methyl ester would be converted to a carboxylic acid and then coupled with a diverse panel of amines to explore the impact of different substituents on the C5-carboxamide group.

Core Modifications: While more synthetically challenging, analogs could be prepared where the 4-methyl group is altered or removed to determine its role in target engagement.

The resulting compounds would be tested in a biological assay (e.g., an enzyme inhibition or receptor binding assay) to determine their potency (often measured as IC₅₀ or Kᵢ values). The data from these studies are invaluable for understanding the molecular interactions between the ligand and its target, guiding the design of more potent and selective compounds. nih.gov

Table 1: Hypothetical SAR Data for Indazole Derivatives as CRAC Channel Blockers This table is an illustrative example of how SAR data for derivatives of this compound might be presented.

| Compound ID | N1-Substituent | C5-Amide (Ar) | IC₅₀ (µM) |

| A-1 | H | 2,6-Difluorophenyl | >30 |

| A-2 | Methyl | 2,6-Difluorophenyl | 15.2 |

| A-3 | Benzyl | 2,6-Difluorophenyl | 3.5 |

| A-4 | 2,4-Dichlorobenzyl | 2,6-Difluorophenyl | 1.8 |

| B-1 | 2,4-Dichlorobenzyl | Phenyl | 10.5 |

| B-2 | 2,4-Dichlorobenzyl | 2-Fluorophenyl | 5.1 |

| B-3 | 2,4-Dichlorobenzyl | 3-Fluoro-4-pyridyl | 0.75 |

| B-4 | 2,4-Dichlorobenzyl | 3,5-Difluoro-4-pyridyl | 1.2 |

Exploration of Indazole Core as a Scaffold for Novel Chemical Entities in Pharmaceutical Research

The indazole ring system is a highly successful scaffold in pharmaceutical research, forming the core of numerous clinical candidates and marketed drugs. researchgate.net Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for a wide range of biological targets, particularly protein kinases.

This compound serves as a valuable entry point for the exploration of novel chemical entities (NCEs) built around this privileged core. Drug discovery programs often utilize building blocks like this to generate large, diverse libraries of compounds for high-throughput screening. The specific 4-methyl, 5-carboxylate substitution pattern directs the synthesis towards a particular region of chemical space, potentially uncovering novel bioactivities that are distinct from those of other indazole isomers. By applying modern synthetic methodologies, such as parallel synthesis and diversity-oriented synthesis, researchers can rapidly generate hundreds or thousands of unique indazole derivatives from this single starting material, accelerating the pace of drug discovery. nbinno.com

Investigation of Molecular Mechanisms of Action of Indazole Compounds at a Fundamental Level

Understanding how a drug molecule works at a molecular level is crucial for its development and optimization. Once a potent indazole derivative has been identified through SAR studies, a variety of biophysical and computational techniques are employed to elucidate its mechanism of action.

If the biological target is known, computational methods like molecular docking can be used to predict the binding mode of the indazole compound within the target's active site. researchgate.net These models can rationalize the observed SAR data; for example, they might show that a bulky N1-substituent fits into a hydrophobic pocket or that the C5-amide forms a key hydrogen bond with a specific amino acid residue.

Experimentally, techniques such as X-ray crystallography can provide a high-resolution picture of the compound bound to its target protein, confirming the predicted binding mode. Furthermore, kinetic studies can determine whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing further insight into its mechanism. These fundamental investigations are essential for transforming a promising "hit" compound into a viable clinical candidate. acs.orgsemanticscholar.org

Applications in Agrochemical Research and Material Science

Methyl 4-methyl-1H-indazole-5-carboxylate in the Development of Research Agrochemical Agents

Currently, there is a lack of specific, publicly available research detailing the use or efficacy of this compound as a primary component in the development of research agrochemical agents. While the general class of indazole compounds has been explored for potential herbicidal and pesticidal activities, dedicated studies on this specific methylated indazole carboxylate are not prominently featured in scientific literature.

General research into indazole derivatives suggests that the core structure can be a valuable scaffold for creating biologically active molecules. However, without specific studies on this compound, its potential as a herbicide, pesticide, or plant growth regulator remains speculative.

Exploration of Indazole Derivatives in Chemical Biology Studies Relevant to Agriculture

There are no specific chemical biology studies found in the available research that focus on the interactions and effects of this compound within agricultural biological systems. Chemical biology research in agriculture often involves understanding the molecular mechanisms of how compounds interact with plant, insect, or fungal proteins. The broader class of indazoles has been investigated for such purposes, but specific data for this compound is not available.

Investigation of Indazole Derivatives as Corrosion Inhibitors in Chemical Research

The investigation of indazole derivatives as corrosion inhibitors is an active area of research. These compounds can adsorb onto metal surfaces and form a protective layer, thereby preventing corrosion. However, specific research and data on the performance of this compound as a corrosion inhibitor are not present in the available scientific literature. Studies in this field tend to focus on other indazole derivatives with different substitution patterns.

Potential for Indazole-Based Structures in Advanced Materials Research

Indazole-based structures are of interest in materials science due to their thermal stability and potential for creating novel polymers and coatings. The rigid, aromatic structure of the indazole ring can impart desirable properties to materials. Despite this general interest, there is no specific research available that details the incorporation or study of this compound in the development of advanced materials. Its potential in this area is yet to be explored in dedicated studies.

Future Perspectives and Emerging Research Avenues for Methyl 4 Methyl 1h Indazole 5 Carboxylate

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, and the synthesis of indazole derivatives is no exception. Future research will undoubtedly focus on developing more environmentally benign and sustainable methods for the preparation of Methyl 4-methyl-1H-indazole-5-carboxylate. This includes the exploration of alternative energy sources, greener reaction media, and atom-economical synthetic strategies.

One promising area is the use of natural catalysts and greener solvents. For instance, researchers have reported the synthesis of 1H-indazoles using lemon peel powder as a natural and efficient catalyst under ultrasound irradiation, offering a good yield in a more environmentally friendly manner. researchgate.net Similarly, the use of polyethylene (B3416737) glycol (PEG)-400 as a green solvent has been explored for the synthesis of indeno-pyrazole derivatives, which could be adapted for indazole synthesis. acgpubs.org These approaches move away from traditional, often hazardous, organic solvents and catalysts.

Moreover, catalyst-based approaches, including the use of transition metals and acid/base catalysis, are being refined to enhance efficiency and selectivity in indazole synthesis. benthamdirect.comingentaconnect.combohrium.com Future methodologies will likely focus on minimizing catalyst loading, utilizing more abundant and less toxic metals, and developing recyclable catalytic systems to reduce waste and environmental impact. The overarching goal is to create synthetic pathways to this compound that are not only efficient but also align with the principles of sustainability.

Integration of Advanced Computational Approaches for Predictive Research

The synergy between experimental and computational chemistry is a powerful engine for modern drug discovery and materials science. For this compound, the integration of advanced computational tools will be instrumental in predicting its properties and guiding future research. In silico methods such as molecular docking, Density Functional Theory (DFT) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are becoming indispensable. nih.govresearchgate.netresearchgate.netresearchgate.netbohrium.comnih.gov

Computational studies can provide deep insights into the structure-activity relationships (SAR) of indazole derivatives. researchgate.net By modeling the interactions of this compound and its derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activities. For example, molecular docking can predict the binding affinity of these molecules to specific proteins, such as kinases, which are often implicated in diseases like cancer. researchgate.net

Furthermore, DFT calculations can elucidate the electronic properties and reactivity of the molecule, aiding in the design of novel synthetic reactions. nih.gov In silico ADMET prediction can help in the early identification of compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.gov The application of these computational approaches will accelerate the research and development process for this compound, making it more efficient and cost-effective.

Exploration of Novel Reaction Pathways and Derivatization Strategies

The functional group handles present in this compound—the ester, the methyl group, and the indazole core itself—offer numerous opportunities for chemical modification. Future research will continue to explore novel reaction pathways and derivatization strategies to expand the chemical space around this scaffold. The aim is to create a diverse library of related compounds for screening in various applications.

Recent advances in C-H functionalization of indazoles provide a powerful tool for late-stage modification, allowing for the introduction of new functional groups with high precision and efficiency. rsc.org This can be applied to the methyl group or the benzene (B151609) ring of this compound to generate novel analogues. Additionally, innovative synthetic approaches such as [3+2] cycloaddition reactions are being developed to construct the indazole core itself, offering new routes to functionalized indazoles. ucc.ieorganic-chemistry.org

The ester group at the 5-position is a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, a common functional group in many biologically active molecules. nih.govnih.gov The exploration of these and other derivatization strategies will be crucial for unlocking the full potential of this compound as a scaffold for new materials and therapeutics.

Interdisciplinary Research Integrating Indazole Chemistry with Other Scientific Fields

The inherent biological and chemical properties of the indazole scaffold make it a prime candidate for interdisciplinary research. Future investigations into this compound will likely see increased collaboration between synthetic chemists and researchers in fields such as medicinal chemistry, chemical biology, and materials science.

In medicinal chemistry, indazole derivatives are well-established as "privileged structures" due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govaustinpublishinggroup.comresearchgate.netpnrjournal.comresearchgate.net The derivatization of this compound could lead to the discovery of new therapeutic agents. For instance, many FDA-approved drugs for cancer treatment, such as kinase inhibitors, contain the indazole core. pnrjournal.comrsc.org

In the realm of chemical biology, fluorescently tagged derivatives of this compound could be developed as molecular probes to study biological processes. The unique photophysical properties of some heterocyclic compounds make them suitable for such applications.

In materials science, the planar, aromatic structure of the indazole ring suggests potential applications in the development of novel organic electronic materials. By incorporating this scaffold into larger conjugated systems, it may be possible to create new materials with interesting optical and electronic properties. The interdisciplinary exploration of this compound will undoubtedly open up new and unforeseen avenues of research and application.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-methyl-1H-indazole-5-carboxylate, and how do they compare in yield and purity?

- Methodological Answer : Synthesis can be optimized using pathways analogous to indazole derivatives. For example, condensation reactions involving formyl intermediates (e.g., 3-formyl-1H-indole-2-carboxylate) with aminothiazolones under reflux in acetic acid, as described in Scheme 2 of . Method efficiency (yield, purity) depends on reagent stoichiometry, reaction time, and purification techniques like column chromatography. Comparative studies using HPLC (referenced in ) are critical for assessing purity .

Q. How can crystallographic data for this compound be refined using SHELXL, and what common pitfalls should be avoided?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Importing processed diffraction data (e.g., from WinGX, ) into SHELXL.

- Applying restraints for anisotropic displacement parameters, especially for disordered atoms.

- Validating hydrogen bonding networks with PLATON ( ).

- Common pitfalls: Over-interpreting weak diffraction signals or neglecting twinning analysis. Regularly cross-check with validation tools like CHECKCIF to resolve data contradictions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substituent positions and ester functionality.

- IR : Identify carbonyl (C=O) stretches (~1700 cm) and N-H indazole vibrations (~3400 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Cross-reference with databases like NIST Chemistry WebBook ( ) for spectral comparisons.

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed using graph set theory?

- Methodological Answer : Apply Etter’s graph set analysis ( ) to categorize hydrogen bonds (e.g., for dimeric interactions). Use software like Mercury to visualize networks and quantify bond distances/angles. For this compound, focus on interactions between the carboxylate oxygen and adjacent N-H groups or methyl substituents, which influence packing stability .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Methodological Answer :

- Disorder : Apply SHELXL restraints ( ) or partial occupancy modeling. Validate with SQUEEZE (in PLATON) to account for solvent-accessible voids.

- Twinning : Use SHELXL’s twin law refinement or WinGX integration ( ) to deconvolute overlapping reflections.

- Cross-validate with spectroscopic data to ensure chemical consistency .

Q. How can computational methods predict the compound’s reactivity or supramolecular assembly?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures to assess thermodynamic stability.

- Pair computational results with experimental XRD data ( ) to validate predictions.

Q. What are the best practices for validating synthetic routes when encountering low yields or side products?

- Methodological Answer :

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

- Byproduct Analysis : Employ LC-MS or H NMR to identify impurities.

- Route Optimization : Compare alternative methods (e.g., ’s Method a vs. b) by adjusting catalysts (e.g., NaOAc vs. chloroacetic acid) or solvent systems. Statistical tools like Design of Experiments (DoE) can systematically optimize conditions .

Data Analysis and Validation

Q. How do I ensure the reliability of crystallographic data prior to publication?

- Methodological Answer : Follow IUCr guidelines using:

- PLATON for symmetry checks and ADDSYM analysis.

- CHECKCIF to flag outliers in bond distances/angles.

- SHELXL’s HKLF 4 format for high-resolution data ( ).

Q. What metrics should be reported in crystallographic studies to enhance reproducibility?

- Methodological Answer : Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.